R715, chemically known as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid, is a synthetic peptide that acts as a potent and selective antagonist of the bradykinin B1 receptor (B1R) [, , , ]. Bradykinin is a peptide involved in various physiological processes, including inflammation, pain, and blood pressure regulation. R715 is a valuable tool for investigating the physiological and pathological roles of B1R in both in vitro and in vivo models [].
The origins of R 715 can be traced back to research focused on developing novel chemical entities with potential therapeutic applications. The compound is often synthesized through specific organic reactions that enhance its stability and reactivity.
R 715 is classified as an organic azide, a category known for its diverse reactivity and usefulness in synthetic pathways. Azides are characterized by the presence of the azide functional group (-N₃), which imparts unique chemical properties that are exploited in various chemical reactions.
The synthesis of R 715 typically involves several key methods, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize byproducts. The use of inert atmospheres is also common to prevent unwanted side reactions.
R 715 features a distinct molecular structure characterized by its azide functional group attached to an allylic position. The general structure can be represented as follows:
The molecular formula for R 715 is typically represented as C₃H₅N₃, indicating three carbon atoms, five hydrogen atoms, and three nitrogen atoms. The compound's molecular weight is approximately 85.09 g/mol.
R 715 participates in various chemical reactions due to its azide functionality:
The reactivity of R 715 is influenced by factors such as solvent polarity and temperature, which can significantly affect the rate and outcome of these reactions.
The mechanism of action for R 715 primarily revolves around its ability to participate in nucleophilic substitutions and rearrangements. In click chemistry, for example, the azide group acts as a good leaving group, facilitating the formation of stable products upon reaction with alkynes.
Kinetic studies have shown that the reaction rates for click chemistry involving R 715 can vary significantly based on substrate choice and reaction conditions, highlighting the compound's versatility in synthetic applications.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize R 715 and confirm its structure following synthesis.
R 715 has several notable applications in scientific research:
Through these diverse applications, R 715 exemplifies the utility of organic azides in advancing both fundamental research and practical applications across multiple scientific disciplines.
The development of bradykinin receptor antagonists emerged from the discovery of the kallikrein-kinin system in the mid-20th century. Bradykinin, a vasoactive nonapeptide, was identified as a key mediator of inflammation, pain, and vascular permeability through two G-protein-coupled receptors: the constitutive B2 receptor (B2R) and the inducible B1 receptor (B1R). Unlike B2R, which responds to intact bradykinin, B1R shows high affinity for the metabolite des-Arg9-bradykinin and is minimally expressed under physiological conditions. Its significant upregulation during tissue injury, inflammation, or hyperglycemia established B1R as a therapeutic target for chronic inflammatory and neuropathic conditions [7] [9].
Early B1R antagonists faced challenges including metabolic instability and poor bioavailability. First-generation compounds like [Leu8]des-Arg9-bradykinin exhibited weak antagonism and peptide-like degradation. The 1990s saw breakthroughs with non-peptide antagonists, but these often lacked receptor specificity. R-715 (Ac-Lys-[D-βNal7,Ile8]des-Arg9-bradykinin), synthesized in the late 1990s, represented a pivotal advancement due to its peptidomimetic design, combining metabolic stability with high B1R selectivity. Its development aligned with growing evidence linking B1R to chronic pathologies, including diabetes complications and neuroinflammation [5] [6].
R-715 is a structurally optimized nonapeptide derivative with systematic modifications that enhance target engagement and stability:
Table 1: Physicochemical and Pharmacological Profile of R-715
Property | Specification | Significance |
---|---|---|
Molecular Formula | C57H81N13O12 | High molecular weight peptidomimetic |
Molecular Weight | 1140.33 g/mol | Typical for modified nonapeptides |
Sequence (3-letter code) | Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal-Ile-OH | Reflects key modifications vs. native bradykinin |
B1R Antagonism (pA2) | 8.49 | High potency (IC50 ~3 nM) |
B2R Activity | None detected | >1,000-fold selectivity for B1R |
Solubility | >5 mg/mL in water | Facilitates in vitro and in vivo administration |
Metabolic Stability | Resists peptidase cleavage | Plasma t½ >30 min vs. <2 min for native kinins |
This structure confers potent and selective B1R antagonism (pA2 = 8.49), with no detectable activity at B2 receptors even at micromolar concentrations. Experimental evidence confirms its metabolic stability in plasma, contrasting with native kinins degraded within seconds. In neuropathic pain models, R-715 (1–10 mg/kg) reversed mechanical hyperalgesia by >80% without opioid-like side effects, demonstrating target engagement in vivo [3] [6] [8].
Table 2: Selectivity Profile of R-715 Across Kinin Receptors
Receptor Type | Ligand | R-715 Inhibition | Functional Assay Outcome |
---|---|---|---|
B1R | des-Arg10-kallidin | Ki = 0.8 nM | Complete blockade of calcium signaling |
B2R | Bradykinin | No effect at 10 µM | Unchanged vasodilation response |
Other GPCRs | Angiotensin II, ET-1 | No effect at 10 µM | Validated specificity screening |
B1R inhibition offers distinct advantages over broad-spectrum kinin antagonists due to its disease-restricted expression. Unlike constitutively active B2R, B1R is induced by proinflammatory cytokines (IL-1β, TNF-α), bacterial endotoxins (LPS), and hyperglycemia. This induction occurs via NF-κB-dependent transcriptional activation, positioning B1R as a pathological amplifier rather than a physiological regulator [7] [9].
Key research applications include:
Table 3: Research Applications of R-715 in Disease Models
Disease Model | Key Findings with R-715 | Mechanistic Insight |
---|---|---|
Allergic Asthma (Guinea Pig) | ↓ BALF eosinophils by 68%; ↓ IL-1β; ↓ OVA-specific IgE | B1R modulates late-phase inflammation & Th2 response |
Diabetic Neuropathy (Mouse) | Normalized mechanical hyperalgesia; blocked neuronal TRPV1 phosphorylation | B1R sensitizes nociceptors in hyperglycemia |
Alzheimer’s Disease (5XFAD Mouse) | ↑ Amyloid plaque load; ↑ microglial activation | B1R supports Aβ phagocytosis in CNS |
Diabetic Retinopathy (Rat) | ↓ Retinal vascular leakage; ↓ ICAM-1 expression | B1R mediates endothelial dysfunction |
These studies establish R-715 as a critical tool for isolating B1R-specific pathophysiology, particularly where B2R antagonists like icatibant show limited efficacy. Its use clarifies mechanistic contributions of B1R to chronic disease progression and validates targeted inhibition for future therapeutics [2] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: